molecular formula C9H8F2O2 B1348990 1-[4-(Difluoromethoxy)phenyl]ethan-1-one CAS No. 83882-67-1

1-[4-(Difluoromethoxy)phenyl]ethan-1-one

Cat. No. B1348990
CAS RN: 83882-67-1
M. Wt: 186.15 g/mol
InChI Key: GIGWRVLNOYPOIT-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]ethan-1-one, or 1,4-diFMO, is an organic compound that has been studied for its potential applications in scientific research. 1,4-diFMO is a fluorinated aromatic ether compound that has been used in a variety of laboratory experiments due to its unique chemical properties.

Scientific Research Applications

Chemical Synthesis and Intermediate Compounds

  • 1-[4-(Difluoromethoxy)phenyl]ethan-1-one and its derivatives play a role in the synthesis of various compounds. For instance, it's used in the synthesis of antiosteoporosis drugs, exemplified by the preparation of 2-Phenyl(4-pyrrolidinylethoxyphenyl) ethan-1-one, an intermediate in the synthesis of Lasofoxifene (Guo Bao-guo, 2012).

Materials Science and Liquid Crystals 2. In materials science, certain derivatives of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one contribute to the development of stable liquid crystals with large negative dielectric anisotropy, enhancing their application in display technologies (M. Osman, T. Huynh-Ba, 1983).

Crystallography and Molecular Interactions 3. Research in crystallography has utilized compounds like 1-phenyl-1,2-ethanediol, a structurally related compound, to investigate intermolecular interactions within crystal structures. This research offers insights into molecular bonding and arrangement, which is crucial in the field of crystal engineering and pharmaceuticals (R. Bikas, M. Emami, A. Kozakiewicz, 2019).

Catalysis and Organic Reactions 4. In the field of catalysis, compounds derived from 1-[4-(Difluoromethoxy)phenyl]ethan-1-one are used as intermediates in various organic reactions. For instance, research on gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols involves similar ethane derivatives (Zhibin Zhang, R. Widenhoefer, 2008).

Environmental Science and Corrosion Inhibition 5. In environmental science, derivatives of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one, such as ETHAN, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic mediums. This is vital for industrial applications where metal durability is crucial (S. Costa et al., 2021).

Biocatalysis and Organic Synthesis 6. In biocatalysis, specific derivatives like 1-phenyl-1,2-ethanediol are used for their chiral properties in asymmetric synthesis. Candida parapsilosis SYB-1, for example, is utilized for the preparation of S-1-phenyl-1,2-ethanediol, a valuable chiral building block in organic synthesis (Nie Yao, 2003).

QSAR Analysis and Antioxidant Activity 7. QSAR (Quantitative Structure-Activity Relationship) analysis of certain derivatives reveals their potential as antioxidants. This kind of analysis helps in designing new antioxidants by understanding molecular structure-activity relationships (І. Drapak et al., 2019).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGWRVLNOYPOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232778
Record name 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethoxy)phenyl]ethan-1-one

CAS RN

83882-67-1
Record name 1-[4-(Difluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83882-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083882671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(difluoromethoxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Shakil - Journal of Cellular Biochemistry, 2019 - Wiley Online Library
Alzheimer's disease, a neurodegenerative disorder continues to be an area of investigation by the international researchers’ fraternity. Despite all the ongoing efforts, the effective set of …
Number of citations: 9 onlinelibrary.wiley.com
M Kücükdisli, H Bel-Abed, D Cirillo… - Journal of Medicinal …, 2023 - ACS Publications
Class II phosphoinositide-3-kinases (PI3Ks) play central roles in cell signaling, division, migration, and survival. Despite evidence that all PI3K class II isoforms serve unique cellular …
Number of citations: 4 pubs.acs.org

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